LASSBio-1135: A Technical Guide to its Multitarget Mechanism of Action
LASSBio-1135: A Technical Guide to its Multitarget Mechanism of Action
Introduction
LASSBio-1135 is an imidazo[1,2-a]pyridine derivative initially investigated as a potential dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2) for the treatment of inflammation and pain.[1][2] Subsequent research has revealed a more complex, multitarget mechanism of action that underlies its significant efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3] This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action
LASSBio-1135 exerts its therapeutic effects primarily through two independent, yet synergistic, mechanisms: the inhibition of tumor necrosis factor-alpha (TNF-α) production and the non-competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4] This dual action allows it to modulate both immune cell activation and neuronal sensitization, key components of chronic pain and inflammation.[1][2]
Inhibition of TNF-α Production via p38 MAPK Pathway Modulation
LASSBio-1135 effectively suppresses the production and release of TNF-α, a critical pro-inflammatory cytokine, from immune cells such as macrophages.[1][2][3] This action is not due to direct inhibition of the p38 MAPK enzyme as initially predicted, but rather by interfering with its activation (phosphorylation) or an upstream signaling event.[1][2] By reducing the levels of phosphorylated p38 MAPK, LASSBio-1135 downregulates the signaling cascade that leads to the transcription and synthesis of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3][4]
Non-Competitive Antagonism of TRPV1 Channels
Independent of its anti-inflammatory effects, LASSBio-1135 directly modulates neuronal activity by acting as a potent, non-competitive antagonist of the TRPV1 channel.[1][3][4] TRPV1 is a non-selective cation channel expressed on primary afferent neurons that functions as a key sensor for noxious heat and chemical stimuli, including capsaicin and low pH (protons).[1][3] By blocking TRPV1-mediated currents, LASSBio-1135 reduces neuronal hyperexcitability and abrogates thermal hyperalgesia.[1][2]
Quantitative Data Summary
The dual actions of LASSBio-1135 have been quantified through a series of in vitro and in vivo experiments.
Table 1: In Vitro Activity of LASSBio-1135
| Target/Assay | Metric | Value | Cell System | Notes |
| TNF-α Release Inhibition | IC₅₀ | 546 nM | LPS-stimulated murine macrophages | Measures inhibition of cytokine production.[3][4] |
| TRPV1 Antagonism | IC₅₀ | 580 nM | TRPV1-expressing Xenopus oocytes | Against capsaicin-elicited currents.[1][3][4] |
| TRPV1 Antagonism | - | Effective at 50 µM | TRPV1-expressing Xenopus oocytes | Against low pH-induced currents.[1][3][4] |
| Cell Viability | - | No effect below 100 µM | Murine macrophages | Demonstrates low cytotoxicity at effective concentrations.[4][5] |
Table 2: In Vivo Efficacy of LASSBio-1135 (Oral Administration)
| Model | Species | Dose | Key Finding(s) |
| Carrageenan-Induced Thermal Hyperalgesia | Rodent | 100 µmol/kg | Markedly reduced thermal hyperalgesia.[1][3][4] |
| Carrageenan-Induced Thermal Hyperalgesia | Rodent | 10 µmol/kg | Partial reduction observed only at later time points (e.g., 4th hour).[1][3][4] |
| Carrageenan-Induced Inflammation | Rodent | 10-100 µmol/kg | Reduced TNF-α production and neutrophil recruitment (MPO activity) in the paw.[1][3][4] |
| Partial Sciatic Ligation (Neuropathic Pain) | Rodent | 100 µmol/kg | Reversed established thermal hyperalgesia and mechanical allodynia.[1][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of LASSBio-1135.
TNF-α Release Assay in Peritoneal Macrophages
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Objective: To quantify the inhibitory effect of LASSBio-1135 on TNF-α production in inflammatory cells.
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Methodology:
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Cell Isolation: Peritoneal macrophages are harvested from BALB/c mice via peritoneal lavage.
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Cell Culture: Cells are plated in 96-well plates and allowed to adhere for 2-4 hours. Non-adherent cells are washed away.
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Treatment: Macrophages are pre-treated with varying concentrations of LASSBio-1135 or vehicle (DMSO) for 1 hour.
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Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) at 100 ng/mL for 24 hours to induce TNF-α production.
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Quantification: The concentration of TNF-α in the culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
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Data Analysis: An IC₅₀ value is calculated from the concentration-response curve generated using non-linear regression.[4]
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TRPV1 Antagonism Assay in Xenopus Oocytes
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Objective: To measure the direct antagonistic effect of LASSBio-1135 on TRPV1 channel activity.
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Methodology:
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Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and manually defolliculated.
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cRNA Injection: Oocytes are injected with cRNA encoding for the human or rat TRPV1 channel and are incubated for 2-5 days to allow for channel expression.
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Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
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Agonist Application: The TRPV1 agonist (e.g., 1 µM capsaicin or a low pH buffer) is applied to elicit an inward current.
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Inhibitor Application: After establishing a stable baseline response to the agonist, LASSBio-1135 is co-applied at various concentrations to measure the degree of current inhibition.
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Data Analysis: The percentage of inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀.[4]
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In Vivo Model: Carrageenan-Induced Inflammatory Pain
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Objective: To assess the anti-hyperalgesic and anti-inflammatory effects of LASSBio-1135 in an acute inflammatory pain model.
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Methodology:
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Animal Acclimation: Male Wistar rats or mice are acclimated to the testing environment.
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Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.
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Drug Administration: LASSBio-1135 (10 or 100 µmol/kg) or vehicle is administered orally (p.o.) one hour before the inflammatory insult.
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Inflammation Induction: A subplantar injection of 1% carrageenan solution is administered into the right hind paw.
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Post-Treatment Measurement: Thermal hyperalgesia is assessed by measuring paw withdrawal latency at multiple time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.[1]
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Tissue Analysis: At the end of the experiment (e.g., 4 hours), animals are euthanized, and the inflamed paw tissue is collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF-α levels (via ELISA).[1][2]
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References
- 1. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 3. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
